![molecular formula C12H11O4P B2516586 4-Phenylphenol phosphate CAS No. 46817-52-1](/img/structure/B2516586.png)
4-Phenylphenol phosphate
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Description
4-Phenylphenol is a compound that is an intermediate in the manufacture of resins . It is also an oxidation by-product that may be formed during the manufacturing of phenol .
Synthesis Analysis
The synthesis of 4-Phenylphenol can be achieved using an aqueous-based Suzuki reaction . This reaction addresses concerns of green chemistry and the product bears structural similarity to two non-steroidal anti-inflammatory drugs (NSAIDs), felbinac and diflunisal . Another method involves adding phenylboronic acid, potassium carbonate, 4-iodophenol, and deionized water .Molecular Structure Analysis
The aromatic rings in the molecules based on a biphenyl backbone are non-planar . The carbon atoms are in a different chemical environment . The effect of atom charge on the energies of the carbon 1s orbitals can be examined .Chemical Reactions Analysis
The Suzuki-Miyaura coupling is a metal-catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions . This reaction is used to create carbon-carbon bonds .Physical And Chemical Properties Analysis
4-Phenylphenol has a molecular formula of C12H10O and a molar mass of 170.21 . It is a solid at 20°C . It is soluble in ethanol, ether, alkali hydroxide solution, and organic solvent, but insoluble in water .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4-phenylphenyl) dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11O4P/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMDALUSRXPQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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